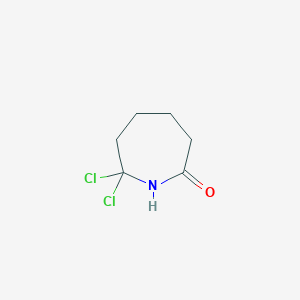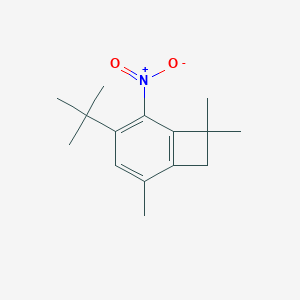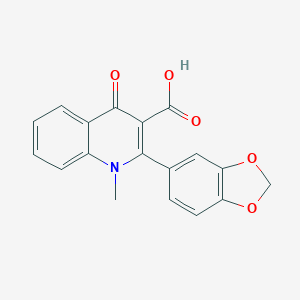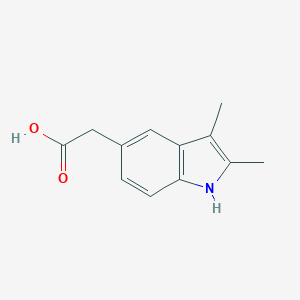![molecular formula C20H11ClN2O2 B373771 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile](/img/structure/B373771.png)
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, chlorophenyl, oxo, and carbonitrile, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in various studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile
- 4H-benzo[h]chromene derivatives
- 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives
Uniqueness
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C20H11ClN2O2 |
|---|---|
Poids moléculaire |
346.8g/mol |
Nom IUPAC |
7-amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile |
InChI |
InChI=1S/C20H11ClN2O2/c21-12-7-5-11(6-8-12)14-9-15-13-3-1-2-4-17(13)25-20(24)18(15)19(23)16(14)10-22/h1-9H,23H2 |
Clé InChI |
VYRRXADYKNRWOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(cyanoamino)(imino)methyl]amino}-2-hydroxybenzoate](/img/structure/B373690.png)







![2-Hydroxy-3-[(4-methoxybenzoyl)oxy]propyl 4-methoxybenzoate](/img/structure/B373704.png)

![2-[(Diphenoxyphosphoryl)oxy]-1-{[(4-methoxybenzoyl)oxy]methyl}ethyl 4-methoxybenzoate](/img/structure/B373707.png)
![N-[3-(acetylamino)-5-ethoxyphenyl]acetamide](/img/structure/B373709.png)

